H-Arg-Arg-Ala-Asn-Ala-Leu-Leu-Ala-Asn-Gly-Val-Glu-Leu-Arg-Asp-OH
Overview
Description
The compound “H-Arg-Arg-Ala-Asn-Ala-Leu-Leu-Ala-Asn-Gly-Val-Glu-Leu-Arg-Asp-OH” is a peptide consisting of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes arginine, alanine, asparagine, leucine, glycine, valine, glutamic acid, and aspartic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Peptides like “H-Arg-Arg-Ala-Asn-Ala-Leu-Leu-Ala-Asn-Gly-Val-Glu-Leu-Arg-Asp-OH” are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Washing: Removing excess reagents and by-products.
Cleavage: Releasing the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides, followed by purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing methionine or cysteine can be oxidized to form sulfoxides or disulfides.
Reduction: Disulfide bonds in peptides can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid side chains can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, disulfides.
Reduction: Thiols.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
Chemistry
Peptides are used as model compounds to study protein folding, stability, and interactions. They serve as building blocks for designing novel materials and catalysts.
Biology
Peptides play essential roles in cell signaling, immune responses, and enzyme regulation. They are used in research to understand protein-protein interactions and cellular processes.
Medicine
Peptides are employed in drug development as therapeutic agents for diseases like cancer, diabetes, and infectious diseases. They can act as hormones, enzyme inhibitors, or antimicrobial agents.
Industry
Peptides are used in cosmetics for their anti-aging and skin-repair properties. They are also utilized in agriculture as biopesticides and growth regulators.
Mechanism of Action
Peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or ion channels. The binding induces conformational changes that activate or inhibit the target’s function. For example, peptide hormones bind to cell surface receptors, triggering intracellular signaling pathways that regulate various physiological processes.
Comparison with Similar Compounds
Similar Compounds
H-Arg-Arg-Ala-Asn-Ala-Leu-Leu-Ala-Asn-Gly-Val-Glu-Leu-Arg-Asp-OH: is similar to other peptides with sequences containing arginine, alanine, and leucine.
This compound: can be compared to peptides like insulin, glucagon, and other regulatory peptides.
Uniqueness
- The specific sequence of “this compound” determines its unique properties and functions.
- The presence of multiple arginine residues may enhance its binding affinity to negatively charged targets, such as nucleic acids or cell membranes.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H122N26O22/c1-30(2)23-41(93-64(114)42(24-31(3)4)89-53(103)35(10)85-62(112)45(27-48(72)97)91-55(105)34(9)83-58(108)38(16-13-21-80-68(75)76)86-56(106)37(70)15-12-20-79-67(73)74)61(111)84-36(11)54(104)90-44(26-47(71)96)57(107)82-29-49(98)95-52(33(7)8)65(115)88-40(18-19-50(99)100)60(110)92-43(25-32(5)6)63(113)87-39(17-14-22-81-69(77)78)59(109)94-46(66(116)117)28-51(101)102/h30-46,52H,12-29,70H2,1-11H3,(H2,71,96)(H2,72,97)(H,82,107)(H,83,108)(H,84,111)(H,85,112)(H,86,106)(H,87,113)(H,88,115)(H,89,103)(H,90,104)(H,91,105)(H,92,110)(H,93,114)(H,94,109)(H,95,98)(H,99,100)(H,101,102)(H,116,117)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,52-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFATHUJEOQTRM-PJKQPBPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H122N26O22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746632 | |
Record name | N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-asparaginyl-L-alanyl-L-leucyl-L-leucyl-L-alanyl-L-asparaginylglycyl-L-valyl-L-alpha-glutamyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1667.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144796-71-4 | |
Record name | N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-asparaginyl-L-alanyl-L-leucyl-L-leucyl-L-alanyl-L-asparaginylglycyl-L-valyl-L-alpha-glutamyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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